Carmagerol is primarily sourced from the Cannabis sativa species. This plant contains a variety of cannabinoids, each contributing differently to its pharmacological effects. The extraction and purification of carmagerol from cannabis require sophisticated techniques to ensure its isolation and characterization.
Carmagerol belongs to the class of phytocannabinoids, which are naturally occurring compounds found in cannabis. Unlike its more famous counterparts like tetrahydrocannabinol and cannabidiol, carmagerol's specific effects and mechanisms are still under investigation.
The synthesis of carmagerol can be achieved through several methods, including both natural extraction from cannabis plants and synthetic chemical pathways. Notably, the synthesis often involves precursor compounds such as olivetol and geraniol, which undergo various reactions to yield carmagerol.
Carmagerol's molecular structure is characterized by its unique arrangement of carbon rings and functional groups typical of cannabinoids. The precise structural formula includes a series of carbon atoms arranged in a cyclic formation with hydroxyl groups that contribute to its chemical reactivity.
Carmagerol can undergo various chemical reactions typical for cannabinoids, including:
These reactions are often studied using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which help in elucidating the reaction pathways and identifying products .
Carmagerol interacts with the endocannabinoid system by binding to cannabinoid receptors (CB1 and CB2). This interaction may modulate various physiological processes, including pain perception, inflammation, and mood regulation.
Research indicates that carmagerol may exhibit anti-inflammatory properties similar to other cannabinoids but lacks psychoactive effects, making it a candidate for therapeutic applications without the side effects commonly associated with tetrahydrocannabinol .
Carmagerol is being investigated for several potential applications:
Carmagerol (rac-6',7'-dihydro-6',7'-dihydroxycannabigerol) was first isolated in 2008 from the aerial parts of a specific chemotype of industrial hemp designated as Cannabis sativa var. Carma. This variety, historically cultivated in the Carmagnola region of Italy for its long fibers used in naval rope manufacturing, presented a unique phytochemical profile. Researchers extracted the polar cannabinoid using acidified hexane followed by chromatographic separation (Vacuum Liquid Chromatography and semi-preparative HPLC), which revealed a compound distinct from mainstream cannabinoids like Δ9-THC or CBD. The discovery highlighted the phytochemical diversity within Cannabis strains beyond conventional terpenophenolic metabolites and underscored the role of varietal selection in identifying novel bioactive constituents [7] [9].
The structure of carmagerol was determined through multimodal spectroscopic analysis:
Table 1: Key Spectroscopic Signatures of Carmagerol
| Technique | Critical Data Points | Structural Inference |
|---|---|---|
| ¹H NMR | δ 3.82 (m, H-6'), δ 3.95 (m, H-7') | Diol protons on geranyl chain |
| ¹³C NMR | δ 72.1 (C-6'), δ 73.8 (C-7') | Oxygenated aliphatic carbons |
| ESI-MS | m/z 349.238 [M + H]⁺ (Caled for C₂₁H₃₃O₄: 349.238) | +32 Da vs. CBG (317.248) |
| IR | 3360 cm⁻¹ (broad) | O-H stretch of diol |
To confirm its structure, carmagerol was synthesized from natural CBG via stereounselective dihydroxylation. CBG isolated from C. sativa was subjected to osmium tetroxide (OsO₄)-mediated dihydroxylation, yielding a racemic mixture identical to naturally isolated carmagerol. This reaction targeted the ω-terminal double bond of CBG’s geranyl chain, installing vicinal hydroxyl groups at C-6' and C-7'. Intriguingly, this structural modification abolished antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus), which is prominent in CBG. This loss of activity underscored the critical role of the geranyl chain’s unsaturation in mediating membrane disruption—a key antibacterial mechanism of non-polar cannabinoids [7] [9].
Carmagerol’s discovery necessitated contextualization within Cannabis’s intricate metabolite landscape:
Table 2: Phytochemical Properties of Carmagerol vs. Key Cannabinoids
| Property | Carmagerol | CBG | CBD | Δ9-THC |
|---|---|---|---|---|
| Molecular formula | C₂₁H₃₂O₄ | C₂₁H₃₂O₂ | C₂₁H₃₀O₂ | C₂₁H₃₀O₂ |
| Polarity | High | Low | Moderate | Low |
| TLC Rf (Hex:EA 8:2) | 0.25 | 0.75 | 0.65 | 0.70 |
| Natural abundance | Trace (<0.1% dw) | Up to 5% in CBG-dominant strains | Up to 20% in chemotype III | Up to 30% in chemotype I |
| Key functional groups | Aliphatic diol | Phenol, conjugated diene | Phenol, diene | Cyclic ether, phenol |
Table 3: Biological Activity Comparison: Carmagerol vs. Precursor (CBG)
| Activity Assay | Carmagerol | CBG | Inference |
|---|---|---|---|
| Antibacterial vs. S. aureus | Inactive (MIC >128 μg/mL) | Active (MIC 1–8 μg/mL) | Diol modification abolishes activity |
| TRP channel modulation | Not tested | TRPM8 antagonist (IC₅₀ 160 nM) | Unknown if diol affects ion channel binding |
| Anti-inflammatory potential | Unreported | Moderate PPARγ agonism (EC₅₀ ~1.3 μM) | Diol may enhance solubility but efficacy unknown |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1